molecular formula C10H7BrN2O2 B15065073 6-Bromo-2,3-dimethylquinoxaline-5,8-dione CAS No. 7697-86-1

6-Bromo-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B15065073
CAS No.: 7697-86-1
M. Wt: 267.08 g/mol
InChI Key: LEQZSMAFQOJHKY-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O2. This compound is part of the quinoxaline family, which is known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylquinoxaline-5,8-dione typically involves the bromination of 2,3-dimethylquinoxaline-5,8-dione. This reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties .

Scientific Research Applications

6-Bromo-2,3-dimethylquinoxaline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dimethylquinoxaline-5,8-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.

Properties

CAS No.

7697-86-1

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

6-bromo-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C10H7BrN2O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3H,1-2H3

InChI Key

LEQZSMAFQOJHKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)Br)C

Origin of Product

United States

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